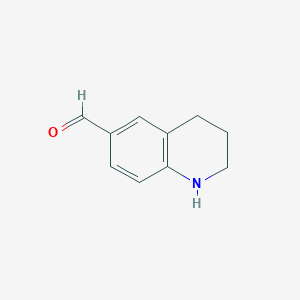

1,2,3,4-Tetrahydroquinoline-6-carbaldehyde

Beschreibung

Significance of Tetrahydroquinoline Scaffolds in Advanced Organic and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) nucleus is a prevalent and important structural motif found in a wide array of natural products and synthetic pharmaceuticals. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives are known to interact with a diverse range of biological targets, exhibiting a wide spectrum of pharmacological activities. tandfonline.comnih.gov The synthetic versatility and inherent biological relevance of the THQ core have made it a focal point for extensive research in drug discovery and organic synthesis. nih.govresearchgate.net

Naturally occurring and synthetic compounds containing the tetrahydroquinoline scaffold have demonstrated significant biological activities, including antiarrhythmic, antiviral, and antifungal properties. nih.gov For instance, derivatives of THQ are being investigated for their potential in treating HIV, malaria, and even slowing the onset of Alzheimer's disease. nih.gov Furthermore, the tetrahydroquinoline framework is a key component in molecules explored for their anticancer properties, acting through various mechanisms such as inhibiting cell proliferation and inducing apoptosis. researchgate.net The adaptability of the THQ scaffold allows chemists to synthesize large libraries of compounds with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy. acs.org The development of new synthetic methods, particularly domino reactions, has further enhanced the accessibility of complex tetrahydroquinolines, providing efficient routes to novel chemical entities. nih.gov

Research Rationale for Investigating 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde as a Synthetic Intermediate and Core Structure

The specific compound this compound is of significant interest to researchers primarily due to its utility as a versatile synthetic intermediate. chemimpex.com Its structure combines the established biological potential of the tetrahydroquinoline core with a highly reactive aldehyde group at the 6-position of the aromatic ring. This aldehyde functionality serves as a chemical handle, allowing for a wide range of subsequent modifications and transformations. chemimpex.com

The rationale for its investigation is rooted in its role as a building block for constructing more complex molecules. chemimpex.com The aldehyde group can readily participate in numerous chemical reactions, including:

Oxidation to form the corresponding carboxylic acid (1,2,3,4-tetrahydroquinoline-6-carboxylic acid), a common modification in drug design. prepchem.com

Reduction to yield the primary alcohol, providing another point for derivatization.

Condensation reactions , such as the Knoevenagel condensation, to form new carbon-carbon bonds and elaborate the molecular structure.

Reductive amination to introduce new amine-containing substituents.

This chemical reactivity makes this compound a valuable precursor in the synthesis of targeted libraries of compounds for screening in pharmaceutical and agrochemical research. chemimpex.com By modifying the aldehyde group, chemists can systematically alter the steric and electronic properties of the molecule, which is a fundamental strategy in the development of new therapeutic agents and functional materials. chemimpex.com For example, it can be used in the design of fluorescent probes for biological imaging or in the development of advanced polymers. chemimpex.com The stability and relative ease of handling of the compound further enhance its utility in a laboratory setting. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11NO |

|---|---|

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroquinoline-6-carbaldehyde |

InChI |

InChI=1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2 |

InChI-Schlüssel |

SCEYZPPOTANMMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CC(=C2)C=O)NC1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 6 Carbaldehyde and Its Analogues

Established Synthetic Pathways to the Tetrahydroquinoline Ring System

The construction of the 1,2,3,4-tetrahydroquinoline (B108954) framework is central to the synthesis of the target molecule and its analogues. Chemists have developed a variety of cyclization reactions to form this bicyclic heterocycle, ranging from classical named reactions to modern metal-catalyzed processes.

Cyclization Reactions

Cyclization reactions represent the most direct approach to the tetrahydroquinoline skeleton, involving the formation of the nitrogen-containing heterocyclic ring from acyclic or partially cyclic precursors.

The Skraup reaction, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for synthesizing quinolines. wikipedia.orgnih.gov The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pknumberanalytics.com The aniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate, which is subsequently oxidized to the quinoline (B57606). uop.edu.pknumberanalytics.com

To obtain the 1,2,3,4-tetrahydroquinoline core, the resulting quinoline must be reduced. A common method is catalytic hydrogenation. For instance, quinoline-6-carboxylic acid can be reduced to 1,2,3,4-tetrahydroquinoline-6-carboxylic acid using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen source. prepchem.com Similarly, mild reduction of quinoline with tin and hydrochloric acid yields 1,2,3,4-tetrahydroquinoline. uop.edu.pk

Modern variations of the Skraup synthesis aim to improve upon the often harsh and violent conditions of the original method. wikipedia.orgmdpi.com The Doebner-von Miller reaction is a significant modification that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of quinolines with various substitution patterns. nih.gov While these methods primarily yield quinolines, subsequent reduction provides the desired tetrahydroquinolines. Recent advancements focus on improving reaction efficiency and safety, for example, by using microwave irradiation or ionic liquids as reaction media. nih.gov Another approach involves using Q-tubes to conduct the reaction under high pressure, which can lead to high yields of quinolines in shorter reaction times, with concentrated sulfuric acid acting as both a condensation agent and an oxidant, potentially eliminating the need for an additional oxidizing agent. mdpi.com

Table 1: Comparison of Skraup Reaction and Variants

| Reaction | Key Reagents | Product Type | Conditions | Notes |

|---|---|---|---|---|

| Classic Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | High temperature, often violent reaction. wikipedia.orguop.edu.pk | Ferrous sulfate (B86663) is often added to moderate the reaction. wikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | Substituted Quinoline | Acid-catalyzed, prone to polymerization of the carbonyl substrate. nih.gov | Biphasic reaction media can improve yields. nih.gov |

| Reduction of Quinoline | Quinoline, Reducing Agent (e.g., Sn/HCl, H₂/Pd/C) | Tetrahydroquinoline | Mild to moderate conditions. uop.edu.pk | A necessary subsequent step to access tetrahydroquinolines from classic syntheses. |

| Q-Tube Modified Skraup | Aniline, Glycerol, H₂SO₄ | Quinoline | High pressure (Q-tube), 200 °C. mdpi.com | Eliminates the need for a separate oxidizing agent. mdpi.com |

Domino, or cascade, reactions have become a powerful strategy for synthesizing complex molecules like tetrahydroquinolines in a highly efficient manner. nih.govresearchgate.net These processes involve multiple bond-forming events in a single operation without isolating intermediates, which offers advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

Several domino strategies have been developed for tetrahydroquinoline synthesis. A common approach is a reduction-reductive amination sequence. For example, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a Pd/C catalyst. nih.gov This sequence involves the catalytic reduction of the nitro group to an aniline, which then participates in an intramolecular reductive amination with the ketone to form the heterocyclic ring. nih.gov

Another effective domino strategy is the reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.govresearchgate.net In this approach, an initial reductive amination forms an amine, which then undergoes an intramolecular SNAr ring closure onto an activated aromatic ring (e.g., one bearing nitro and fluoride (B91410) substituents) to yield the tetrahydroquinoline. nih.govresearchgate.net The success of the SNAr step is dependent on the presence of a strong electron-withdrawing group on the aromatic ring. nih.gov

Tandem reactions involving 1,5-hydride transfer/cyclization have also been developed to afford tetrahydroquinolines. rsc.orgiaea.org These cascade reactions demonstrate the utility of designing substrates that can undergo a series of spontaneous transformations under a single set of reaction conditions to rapidly build molecular complexity. rsc.orgiaea.org

Table 2: Examples of Domino Reactions for Tetrahydroquinoline Synthesis

| Domino Sequence | Initiating Substrate Type | Key Transformations | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Reduction-Reductive Amination | 2-Nitroarylketone/aldehyde | Nitro reduction, imine formation, imine reduction | 5% Pd/C, H₂ | nih.gov |

| Reductive Amination-SNAr | Substrate with side-chain carbonyl and activated aromatic ring | Reductive amination, intramolecular SNAr | H₂, Pd/C | nih.govresearchgate.net |

| SN2-SNAr | Substrate with primary bromide and activated aromatic ring | Intermolecular SN2, intramolecular SNAr | Benzylamine, DMF | nih.gov |

Metal-catalyzed heterocyclization is a cornerstone of modern organic synthesis, providing efficient pathways to heterocyclic scaffolds under mild conditions. nih.govnih.gov Various metals, particularly gold, palladium, and copper, have been employed to catalyze the formation of the tetrahydroquinoline ring. nih.govorganic-chemistry.org

Gold catalysts are particularly effective in promoting the intramolecular hydroamination or hydroarylation of N-aryl propargylamines. organic-chemistry.org A gold(I) complex can act as a π-lewis acid, activating the alkyne for nucleophilic attack by the aniline nitrogen, leading to cyclization. This can be combined with a transfer hydrogenation step in a tandem reaction to directly yield tetrahydroquinolines from the propargylamine (B41283) precursors. organic-chemistry.org

Palladium-catalyzed reactions are also widely used. For instance, a tandem reaction involving a bifunctional palladium catalyst supported on UiO-66(HCl) can facilitate a one-pot synthesis of tetrahydroquinolines from 2-nitrobenzaldehydes and acetophenones. rsc.org The process involves a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. rsc.org

Copper-catalyzed reactions have been applied to the synthesis of various heterocycles, including those related to the tetrahydroquinoline core. encyclopedia.pubnih.gov For example, copper(I) can catalyze intramolecular hydroamination reactions of alkynes to form nitrogen-containing rings. nih.gov These metal-promoted methods are valued for their high efficiency and tolerance of a wide range of functional groups, making them suitable for the synthesis of complex, functionalized tetrahydroquinolines. nih.govnih.gov

Table 3: Metal Catalysts in Tetrahydroquinoline Synthesis

| Metal Catalyst | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Gold (Au) | Tandem Hydroamination/Transfer Hydrogenation | N-Aryl Propargylamine | Acts as a π-Lewis acid; enables asymmetric synthesis with chiral ligands. | organic-chemistry.org |

| Palladium (Pd) | Reductive Cyclization | 2-Nitrobenzaldehyde & Acetophenone | Bifunctional catalyst promotes condensation and reduction. | rsc.org |

| Copper (Cu) | Intramolecular Hydroamination | Alkynyl Triazinones | Inexpensive catalyst, simple procedure. | nih.gov |

| Iron (Fe) | Diels-Alder Cycloaddition | N-Aryl Aldimine & Styrene | Inexpensive, non-toxic catalyst promotes reaction under mechanochemical conditions. | rsc.org |

Intramolecular hydroamination is a highly atom-economical method for constructing nitrogen-containing heterocycles. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne) within the same molecule. For the synthesis of tetrahydroquinolines, this typically involves the cyclization of an appropriately substituted aniline derivative containing an alkyne or alkene side chain.

A prominent example is the gold-catalyzed intramolecular hydroamination of N-aryl propargylamines. organic-chemistry.org In these reactions, a gold catalyst activates the alkyne, facilitating the nucleophilic attack of the aniline nitrogen to form the six-membered ring. The resulting enamine or imine intermediate is then reduced in a subsequent or tandem step to afford the final tetrahydroquinoline product. This strategy offers excellent regioselectivity and can be rendered enantioselective through the use of chiral ligands. organic-chemistry.org

Copper salts have also been shown to effectively catalyze intramolecular hydroamination. nih.gov For instance, a copper(I) sulfate and sodium ascorbate (B8700270) system can promote the cyclization of N-propargyl-substituted triazines to form fused heterocyclic systems, demonstrating the utility of this method for building complex molecular architectures. nih.gov The development of these catalytic systems provides practical and scalable routes to functionalized heterocycles under relatively mild conditions. nih.gov

The Povarov reaction is one of the most versatile and widely studied methods for the synthesis of 1,2,3,4-tetrahydroquinolines. ingentaconnect.comresearchgate.net It is formally classified as an imino Diels-Alder reaction, a [4+2] cycloaddition between an aromatic imine (acting as the azadiene) and an electron-rich alkene (the dienophile). nih.govresearchgate.net The reaction is typically catalyzed by Lewis acids or Brønsted acids. researchgate.netbohrium.com

A significant advantage of the Povarov reaction is its frequent implementation as a one-pot, three-component reaction (3CR). In this format, an aniline, an aldehyde, and an alkene are combined in the presence of a catalyst to directly form the substituted tetrahydroquinoline. ingentaconnect.comresearchgate.net This multicomponent approach allows for the rapid generation of a library of structurally diverse tetrahydroquinolines by simply varying the three starting components. thieme-connect.com

The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type). researchgate.net Experimental and computational studies suggest the stepwise ionic mechanism is often more likely, leading some to classify it as a domino reaction rather than a true pericyclic cycloaddition. researchgate.netbohrium.com A wide range of catalysts have been employed, including ytterbium triflate (Yb(OTf)₃), scandium triflate (Sc(OTf)₃), and antimony trichloride (B1173362) (SbCl₃), which activate the in-situ formed imine towards reaction with the alkene. ingentaconnect.comresearchgate.net

Table 4: Overview of the Three-Component Povarov Reaction

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Alkene/Dienophile) | Catalyst Example | Product | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Cyclopentadiene | Yb(OTf)₃ | 2,4-Disubstituted THQ | ingentaconnect.com |

| Substituted Anilines | Aromatic/Aliphatic Aldehydes | N-Vinyl-2-pyrrolidone | SbCl₃ | Functionalized THQ | researchgate.net |

| Arylamines | o-Tolualdehyde | N-Vinyl Formamide (B127407) | Bi(OTf)₃ | N-formyl-substituted THQ | chemrxiv.orgchemrxiv.org |

Reduction and Oxidation-Based Approaches to the Core Structure

A primary strategy for accessing the 1,2,3,4-tetrahydroquinoline scaffold involves the reduction of the corresponding quinoline precursors. This transformation targets the pyridine (B92270) ring of the quinoline system for saturation.

The direct hydrogenation of quinolines is one of the most straightforward methods for obtaining the 1,2,3,4-tetrahydroquinoline core. researchgate.net This approach relies on a variety of catalytic systems and hydrogen sources to achieve high efficiency and selectivity.

A range of transition metals have been proven effective for this transformation. Catalysts based on cobalt, ruthenium, gold, and palladium are frequently employed. For instance, a cobalt catalyst derived from a metal-organic framework (ZIF-67) has demonstrated high activity for the hydrogenation of N-heteroarenes under relatively low hydrogen pressure (5–20 bar). researchgate.net Similarly, a system combining inexpensive cobalt(II) bromide (CoBr₂) and terpyridine as a ligand effectively catalyzes the transfer hydrogenation of N-heteroarenes using ammonia (B1221849) borane (B79455) (NH₃·BH₃) as the hydrogen source under ambient conditions. organic-chemistry.org Ruthenium complexes, such as commercially available RuCl₃·xH₂O with H₃N-BH₃, also provide excellent yields of the corresponding alicyclic heterocycles. organic-chemistry.org

Unsupported nanoporous gold (AuNPore) has been utilized as a reusable heterogeneous catalyst with organosilanes and water as the hydrogen source for the highly efficient and regioselective hydrogenation of quinoline derivatives. organic-chemistry.org Metal-free conditions have also been developed; for example, the catalyst B(C₆F₅)₃ facilitates the hydrogenation of substituted quinolines using hydrosilanes as the reducing agent. organic-chemistry.org

| Catalyst System | Hydrogen Source | Key Features |

| Cobalt-based (from ZIF-67) | H₂ gas | High activity at low pressure (5-20 bar). researchgate.net |

| CoBr₂ / Terpyridine | NH₃·BH₃ | Operates under ambient conditions. organic-chemistry.org |

| RuCl₃·xH₂O | H₃N-BH₃ | Provides very good isolated yields. organic-chemistry.org |

| Nanoporous Gold (AuNPore) | Organosilane / H₂O | Heterogeneous, reusable catalyst with high efficiency. organic-chemistry.org |

| B(C₆F₅)₃ | Hydrosilane | Metal-free catalytic system. organic-chemistry.org |

| Copper Nanoparticles (Cu/TiO₂) | H₂ gas | Effective at atmospheric pressure. clockss.org |

Reductive cyclization, a type of domino reaction, offers an efficient pathway to the tetrahydroquinoline skeleton by combining bond formation and reduction steps in a single operation. nih.gov These methods often start from acyclic precursors and build the heterocyclic ring through an intramolecular cascade process.

One notable strategy involves the catalytic reduction of a nitro group in an appropriately substituted aromatic precursor, such as a 2-nitroarylketone. Under hydrogenation conditions with a catalyst like 5% Palladium on carbon (Pd/C), the nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent ketone via intramolecular condensation to form a cyclic imine. This intermediate is subsequently reduced in situ to yield the final 1,2,3,4-tetrahydroquinoline product in high yields. nih.gov

Another powerful approach is the "borrowing hydrogen" methodology. This atom-economical process enables the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov Promoted by a manganese(I) PN³ pincer complex, the reaction proceeds through a one-pot cascade. The catalyst temporarily "borrows" hydrogen from the alcohol substrates to facilitate C-C and C-N bond formation, ultimately forming the tetrahydroquinoline ring system with water as the only byproduct and without the need for an external reducing agent. nih.gov

Strategies for Introducing the Carbaldehyde Functionality at the C-6 Position

Once the tetrahydroquinoline core is formed, the next critical step is the introduction of the carbaldehyde group at the electron-rich C-6 position.

Direct formylation involves the introduction of a -CHO group onto the aromatic ring of the tetrahydroquinoline molecule. This transformation is an electrophilic aromatic substitution. The nitrogen atom in the tetrahydroquinoline ring is an activating group, directing electrophiles primarily to the para position (C-6) and ortho position (C-8). While various formylation methods exist in organic synthesis, the Vilsmeier-Haack reaction is a particularly effective and widely used technique for this purpose on electron-rich aromatic and heterocyclic systems. organic-chemistry.org

The Vilsmeier-Haack reaction is a robust method for formylating activated aromatic compounds, including N-alkyl-1,2,3,4-tetrahydroquinolines. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium ion. This reagent is typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). wikipedia.org

The mechanism involves the attack of the electron-rich C-6 position of the tetrahydroquinoline ring on the electrophilic Vilsmeier reagent. This forms an iminium ion intermediate, which is then hydrolyzed during the aqueous workup step to yield the desired 1,2,3,4-tetrahydroquinoline-6-carbaldehyde. wikipedia.org The reaction has been shown to cause dehydrogenation and methylation in some tetrahydrocarbazole systems, but it remains a standard method for the formylation of many heterocyclic compounds. rsc.org The use of ultrasound irradiation has been shown to assist in the Vilsmeier-Haack formylation of related quinoline systems, sometimes resulting in β-chlorovinyl aldehyde products depending on the substrate. nih.gov

| Reagent 1 | Reagent 2 | Intermediate | Final Product |

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Chloroiminium ion (Vilsmeier reagent) | Aryl aldehyde |

Multi-Component Reactions (MCRs) for the Synthesis of Substituted Tetrahydroquinoline-6-carbaldehydes

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient strategy for rapidly building molecular complexity. nih.gov These reactions are prized for their atom economy and operational simplicity.

For the synthesis of the tetrahydroquinoline scaffold, the Povarov reaction is a prominent example of an MCR. This reaction typically involves an aniline, an aldehyde, and an activated alkene to produce substituted tetrahydroquinolines. To synthesize a 6-carbaldehyde derivative directly, one could employ an aniline bearing a protected aldehyde or a precursor group at the para position.

Furthermore, electrochemical methods have been developed for the synthesis of tetrahydroquinoline derivatives. One such method uses acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor in the electrochemical hydrocyanomethylation of quinolines. rsc.org While this specific reaction introduces a cyanomethyl group, it highlights the potential of innovative, single-pot reactions to functionalize the quinoline system. The cyano group could then potentially be reduced to an aldehyde. The development of MCRs that directly install a C-6 carbaldehyde on the tetrahydroquinoline ring remains a valuable goal in synthetic chemistry. researchgate.netrsc.org

Diastereoselective and Enantioselective Synthetic Approaches to Tetrahydroquinoline-6-carbaldehyde Derivatives

The synthesis of specific stereoisomers of tetrahydroquinoline derivatives, including analogues that could be precursors to or derived from this compound, is a significant area of research. Diastereoselective and enantioselective methods are crucial for accessing optically active compounds, which are vital in medicinal chemistry and materials science. These strategies often rely on chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms in the newly formed heterocyclic ring.

Key methodologies include organocatalytic cascade reactions, transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, and diastereoselective annulation reactions. These approaches allow for the precise construction of one or more stereocenters in the tetrahydroquinoline core, often with high levels of stereocontrol.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral tetrahydroquinolines. One notable method involves an organocatalytic enantioselective Michael addition/aza-cyclization cascade reaction. acs.orgacs.org This strategy utilizes a chiral amine catalyst, such as diphenylprolinol TMS ether, to activate aldehydes, which then react with 2-amino-β-nitrostyrenes. acs.orgacs.org The reaction proceeds through an enamine intermediate, leading to a stereocontrolled Michael addition, followed by an intramolecular cyclization to form the tetrahydroquinoline ring. This method is highly effective for creating fully substituted chiral tetrahydroquinolines with excellent diastereoselectivities (up to >30:1 dr) and enantioselectivities (up to >99% ee). acs.orgacs.org

Another organocatalytic strategy employs chiral phosphoric acids. These Brønsted acids can catalyze the enantioselective synthesis of tetrahydroquinolines from substrates like 2-aminochalcones. organic-chemistry.org The process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, all mediated by the same chiral phosphoric acid catalyst, affording the desired products in high yields and enantioselectivities. organic-chemistry.org

Transition-Metal Catalyzed Hydrogenation:

Asymmetric hydrogenation and transfer hydrogenation using transition metal complexes are among the most efficient methods for producing enantiomerically enriched tetrahydroquinolines from quinoline precursors.

Iridium-based catalysts have shown remarkable efficacy and versatility. For instance, an enantiodivergent synthesis has been developed using a single iridium catalyst, where the choice of solvent dictates which enantiomer of the tetrahydroquinoline product is formed. acs.orgacs.org When the reaction is conducted in a mixture of toluene (B28343) and dioxane, the (R)-enantiomer is obtained with high yield (up to 99%) and enantioselectivity (up to 98% ee). acs.org Conversely, using ethanol (B145695) as the solvent switches the selectivity to favor the (S)-enantiomer, also with excellent results (up to 99% yield, 94% ee). acs.org This solvent-controlled stereoinversion provides a highly practical route to both enantiomers from the same catalyst. This methodology has been successfully applied to a range of 2-aryl- and 2,3-disubstituted quinolines. acs.org

Palladium catalysis is effective for constructing tetrahydroquinolines with quaternary stereocenters. A method involving the carboamination of aniline derivatives containing a pendant alkene with aryl or alkenyl halides has been developed. nih.gov Using a catalyst system composed of Pd2(dba)3 and the chiral ligand (S)-Siphos-PE, this reaction creates both a C-N and a C-C bond while establishing a quaternary stereocenter adjacent to the nitrogen atom with high enantiomeric ratios (>95:5 er). nih.gov

Gold-catalyzed reactions also provide a pathway to chiral tetrahydroquinolines. A tandem hydroamination/asymmetric transfer hydrogenation of N-aryl propargylamines can be catalyzed by a combination of a gold complex and a chiral phosphate. organic-chemistry.org In this dual catalytic system, the gold catalyst first acts as a π-Lewis acid to facilitate the hydroamination and then as a chiral Lewis acid for the asymmetric transfer hydrogenation step. organic-chemistry.org

Diastereoselective Annulation Reactions:

Diastereoselective synthesis focuses on controlling the relative configuration between multiple stereocenters. A highly diastereoselective [4+2] annulation (or aza-Diels-Alder reaction) has been reported for the synthesis of 4-aryl-substituted tetrahydroquinolines. nih.govfrontiersin.org This reaction involves the cyclization of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. The process is highly efficient and proceeds under mild conditions, yielding polysubstituted tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr). nih.govfrontiersin.org The reaction demonstrates broad functional group tolerance and is amenable to gram-scale synthesis. nih.gov

The following tables summarize the research findings for these stereoselective synthetic methods.

Interactive Data Table: Enantioselective Synthesis of Tetrahydroquinoline Derivatives

| Catalyst/Reagent | Substrate Type | Reaction Type | Key Findings (ee/dr) |

| Diphenylprolinol TMS ether | Aldehydes and 2-amino-β-nitrostyrenes | Organocatalytic Cascade | Up to >99% ee, >30:1 dr acs.orgacs.org |

| Chiral Phosphoric Acid | 2-Aminoenones / 2-Aminochalcones | Relay Cyclization/Transfer Hydrogenation | Excellent yields and enantioselectivities organic-chemistry.org |

| Iridium Complex | 2-Substituted Quinolines | Asymmetric Hydrogenation | Up to 98% ee (R) in Toluene/Dioxane; Up to 94% ee (S) in EtOH acs.org |

| Pd₂(dba)₃ / (S)-Siphos-PE | Alkene-pendant Anilines + Aryl Halides | Carboamination | Good to excellent enantioselectivities (>95:5 er) nih.gov |

| Gold Catalyst / Chiral Phosphate | N-Aryl Propargylamines | Hydroamination/Transfer Hydrogenation | Excellent yields and enantioselectivities organic-chemistry.org |

Interactive Data Table: Diastereoselective Synthesis of Tetrahydroquinoline Derivatives

| Reagents | Reaction Type | Key Findings (dr) |

| ortho-Tosylaminophenyl-substituted p-Quinone Methides + Cyanoalkenes | [4+2] Annulation | Excellent diastereoselectivities (>20:1 dr) nih.govfrontiersin.org |

| Catalytic Reduction (e.g., H₂, Pd/C) of substituted nitroarenes | Reductive Cyclization | Highly diastereoselective, forming cis-products nih.gov |

Reactivity and Synthetic Transformations of 1,2,3,4 Tetrahydroquinoline 6 Carbaldehyde

Chemical Reactivity of the Carbaldehyde Moiety

The carbaldehyde group attached to the tetrahydroquinoline core is an electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is the foundation for numerous synthetic operations, including additions, condensations, and reductions, which allow for the elaboration of the molecule.

The aldehyde functional group readily undergoes nucleophilic addition reactions. For instance, it can react with nitrogen-based nucleophiles like hydroxylamine (B1172632). In a typical reaction, 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (B1304170) reacts with hydroxylamine hydrochloride in the presence of a base such as triethylamine (B128534) to form the corresponding oxime. google.com This transformation proceeds via the initial attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime.

Condensation reactions are a cornerstone of the synthetic utility of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde, providing pathways to a diverse range of heterocyclic and acyclic structures. These reactions typically involve the initial formation of a C-N or C-C bond at the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.net This process is a fundamental step in reactions like the Combes quinoline (B57606) synthesis. researchgate.net Similarly, the aldehyde can react with hydrazine (B178648) or its derivatives to produce hydrazones and azines. researchgate.netrsc.org For example, hydrazones containing the 1-phenyl-1,2,3,4-tetrahydroquinoline (B1643190) moiety have been synthesized and investigated as potential hole-transporting materials. researchgate.net The reaction of an aldehyde with hydrazine can also lead to the formation of a symmetrical azine, where two aldehyde molecules are bridged by a N-N single bond, as seen in the synthesis of glycidyl-terminated 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde azine. rsc.orgresearchgate.net The formation of this compound diphenylhydrazone has also been noted in chemical databases. ajcsd.org

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

| Reactant (Aldehyde Derivative) | Nucleophile | Product Type |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Hydroxylamine Hydrochloride | Oxime google.com |

| 3-Acetyl-1-phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Hydrazine | Hydrazone researchgate.net |

| 3-Hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Hydrazine | Azine rsc.org |

| This compound | Diphenylhydrazine | Hydrazone ajcsd.org |

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and the synthesis of fused heterocycles. When a hydroxyl group is present on the tetrahydroquinoline ring ortho to the aldehyde (e.g., in 7-hydroxy-1,2,3,4-tetrahydroquinoline-6-carbaldehyde derivatives), a Knoevenagel condensation with an active methylene (B1212753) compound can be followed by an intramolecular cyclization to yield coumarin (B35378) structures fused to the quinoline core. preprints.orgresearchgate.net Research has detailed the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various active methylene compounds in the presence of a catalytic amount of piperidine (B6355638) to afford 3-substituted dihydroquinoline-containing coumarins. preprints.orgresearchgate.netresearchgate.net Another example involves the reaction of 1-Ethyl-7-hydroxy-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with 1-[(5-Carboxypentyl)-(4-etxoxycarbonyl)methylpyridinium bromide in the presence of piperidine acetate (B1210297) to synthesize a coumarin derivative for use as a fluorescent label. google.com

Beyond the synthesis of coumarins, this compound and its derivatives react with a variety of active methylene compounds. These compounds possess acidic protons flanked by electron-withdrawing groups, making them potent carbon nucleophiles for Knoevenagel-type condensations. preprints.orgresearchgate.net Studies have demonstrated the reaction of hydroxylated tetrahydroquinoline-6-carbaldehydes with reagents such as ethyl cyanoacetate, ethyl acetoacetate, diethyl malonate, and Meldrum's acid. preprints.orgresearchgate.net These condensations typically yield arylidene derivatives, which can be stable products or intermediates for further cyclization. preprints.org The Horner-Wadsworth-Emmons reaction, another key transformation, utilizes phosphonate (B1237965) carbanions (derived from active methylene compounds like dimethyl (cyanomethyl) phosphonate) for the olefination of N-substituted tetrahydroquinoline-6-carbaldehydes, producing acrylonitriles with high yields (83–89%) and stereoselectivity for the E-isomer. researchgate.net

Table 2: Knoevenagel Condensation of Tetrahydroquinoline-6-carbaldehyde Derivatives with Active Methylene Compounds

| Aldehyde Derivative | Active Methylene Compound | Product Type | Yield |

|---|---|---|---|

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Ethyl Cyanoacetate | 3-Substituted Coumarin | 34-58% preprints.orgresearchgate.net |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Dimethyl-3-oxopentanedioate | 3-Substituted Coumarin | 34-58% preprints.orgresearchgate.net |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Ethyl Acetoacetate | 3-Substituted Coumarin | 34-58% preprints.orgresearchgate.net |

| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Diethyl Malonate | 3-Substituted Coumarin | 34-58% preprints.orgresearchgate.net |

| N-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Dimethyl (cyanomethyl) phosphonate | (E)-3-(N-methyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl) acrylonitrile | 83-89% researchgate.net |

The aldehyde group of this compound can be selectively reduced to other functional groups. While the quinoline ring itself can be reduced to the tetrahydroquinoline system, the aldehyde can be preserved under specific conditions, as demonstrated by chemoselective transfer hydrogenation using Hantzsch ester, which yields this compound in 89% yield. rsc.org

Conversely, the aldehyde can be the target of reduction. A key transformation is its conversion into an amine via reductive amination. In this two-step, one-pot process, the aldehyde first reacts with an amine to form an intermediate imine, which is then reduced. For example, a derivative of this compound has been subjected to reductive amination using sodium triacetoxyborohydride (B8407120) as the reducing agent to yield a secondary amine derivative. google.com This method is a powerful way to convert the aldehyde into a different functional group, expanding its synthetic utility. google.com

Condensation Reactions with Various Nucleophiles

Reactivity at the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen in the tetrahydroquinoline ring is a key site for nucleophilic reactions, readily undergoing substitution to introduce a variety of alkyl and aryl groups. These transformations are fundamental for modifying the steric and electronic properties of the molecule, often serving as a crucial step in the synthesis of pharmaceutical agents. chemimpex.com

The functionalization of the nitrogen atom in the tetrahydroquinoline core can be achieved through several reliable synthetic strategies. These methods allow for the introduction of diverse substituents, which is critical for developing new chemical entities.

N-Alkylation: This is commonly performed via direct alkylation with alkyl halides, though this method can sometimes lead to overalkylation. A more controlled and widely used approach is reductive amination. This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. Another effective method is the boronic acid-catalyzed tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound in the presence of a Hantzsch ester. organic-chemistry.org

N-Arylation: The introduction of aryl groups at the nitrogen position is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful and general method for forming C-N bonds between the tetrahydroquinoline nitrogen and various aryl halides or triflates. Copper-catalyzed N-arylation reactions, sometimes referred to as Ullmann condensations, provide an alternative route. thieme-connect.com

Table 1: General Strategies for N-Substitution of Tetrahydroquinolines

| Reaction Type | Reagents & Conditions | Resulting Bond |

|---|---|---|

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, Hantzsch Ester) | N-Alkyl |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate, Palladium Catalyst, Phosphine Ligand, Base | N-Aryl |

The application of N-alkylation strategies to this compound provides direct access to a range of N-substituted derivatives. A prime example is 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde , a compound recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the aldehyde group remains unaffected during many N-alkylation procedures, allowing for subsequent modifications at the C-6 position. These N-substituted derivatives serve as important precursors, enabling the construction of more complex molecular architectures through reactions like condensation and cyclization. chemimpex.com

The synthesis of N-aryl derivatives can be more complex. For the related tetrahydroisoquinoline system, a multi-step sequence involving an initial reductive amination to form an N-aryl bromobenzylamine, followed by a Suzuki coupling and a final intramolecular reductive cyclization, has been developed to build the N-aryl heterocyclic core. thieme-connect.comresearchgate.net A similar logic can be applied to the synthesis of N-aryl tetrahydroquinoline-6-carbaldehydes.

Table 2: Examples of N-Substituted Tetrahydroquinoline Derivatives

| Compound Name | Substitution Type | Significance |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | N-Alkyl | Versatile intermediate for pharmaceuticals and agrochemicals. chemimpex.com |

Functionalization of the Aromatic Ring System

The benzene (B151609) moiety of the tetrahydroquinoline ring is susceptible to functionalization through various reactions, most notably electrophilic aromatic substitution. The inherent electronic properties of the scaffold, dictated by the activating amino group, play a crucial role in determining the position of substitution.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In the case of 1,2,3,4-tetrahydroquinoline (B108954), the secondary amine acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions (C-5 and C-7). However, many EAS reactions, such as nitration, are performed under strong acidic conditions. lumenlearning.comlibretexts.org Under these conditions, the tetrahydroquinoline nitrogen is protonated, forming an ammonium (B1175870) ion. This protonated group is strongly deactivating and becomes a meta-director, complicating selective substitution. researchgate.net

To achieve regioselective substitution at the desired position, the nitrogen atom is often protected with an acyl group, such as acetyl or trifluoroacetyl. This strategy neutralizes the basicity of the nitrogen, preventing protonation and leveraging the acetylamino group as an ortho, para-director. A thorough study on the nitration of N-protected tetrahydroquinolines demonstrated that this approach can achieve high regioselectivity for the 6-position, which is para to the nitrogen. researchgate.net For example, nitration of N-trifluoroacetyl-tetrahydroquinoline at low temperatures can yield 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) with high selectivity. researchgate.net

Another example of electrophilic substitution is the C-oxyalkylation reaction with highly electrophilic carbonyl compounds. The reaction of 1,2,3,4-tetrahydroquinoline with hexafluoroacetone (B58046) results in a mixture of 6- and 8-oxyalkylation products, demonstrating substitution at positions activated by the amino group. ineosopen.org

Table 3: Regioselectivity in the Nitration of N-Protected Tetrahydroquinoline

| N-Protecting Group | Nitrating Agent | Conditions | Major Isomer | Reference |

|---|---|---|---|---|

| None (protonated) | HNO₃/H₂SO₄ | Standard | 7-Nitro | researchgate.net |

| Acetyl (Ac) | HNO₃/Ac₂O | 0 °C | 6-Nitro | researchgate.net |

Direct C-H functionalization of the tetrahydroquinoline core is a modern and atom-economical approach to synthesis. While dehydrogenative couplings at the C-2 position (alpha to the nitrogen) are well-established, functionalization at other positions, such as the C-3 (beta) or on the aromatic ring, remains a significant challenge. digitellinc.com

Specifically, the dehydrogenative β-benzylation of the aromatic ring of tetrahydroquinolines is not a widely reported transformation in the scientific literature. Research on related systems has often focused on photocatalytic C–H alkylation and benzylation of N-aryl tetrahydroisoquinolines, which typically occurs at the C-1 position (alpha to the nitrogen) via a single-electron transfer (SET) mechanism. beilstein-journals.org This process involves the generation of a radical at the benzylic position of the heterocycle, which then couples with an alkyl or benzyl (B1604629) radical. beilstein-journals.org Achieving similar reactivity at the more remote and less activated positions on the aromatic ring via a dehydrogenative pathway is synthetically difficult and an area of ongoing research.

Domino and Tandem Reaction Sequences Involving this compound as a Key Precursor

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. mdpi.comnih.goviupac.org These processes are valued for their high atom economy, operational simplicity, and their ability to rapidly construct complex molecular architectures from simple precursors. nih.gov The structure of this compound, containing both an amine and an aldehyde, makes it an ideal substrate for designing domino reaction sequences.

A plausible and powerful domino reaction involving this precursor is the Friedländer annulation. This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a modified approach, the N-substituted this compound can react with a ketone (e.g., cyclohexanone) under acid or base catalysis. This sequence would likely proceed via an initial aldol (B89426) condensation between the ketone enolate and the 6-carbaldehyde, followed by an intramolecular cyclization and dehydration, driven by the nucleophilic attack of the enamine (formed from the tetrahydroquinoline nitrogen and the ketone), to generate a complex, fused polycyclic aromatic system. This type of transformation has been used to create benzothieno[3,2-b]pyridine scaffolds from analogous 3-amino-2-formyl-benzothiophenes. nih.gov

Another potential tandem sequence could involve an initial Knoevenagel condensation of the 6-carbaldehyde group with an active methylene compound. The resulting electron-deficient alkene could then undergo an intramolecular Michael addition by the tetrahydroquinoline nitrogen, leading to the formation of a new fused heterocyclic ring system. Such sequences demonstrate the synthetic potential of this compound as a key building block in diversity-oriented synthesis. iupac.orgrsc.org

Derivatives and Analogues of 1,2,3,4 Tetrahydroquinoline 6 Carbaldehyde in Chemical Research

N-Substituted 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde Derivatives

Modification at the nitrogen atom (N-1 position) of the tetrahydroquinoline ring is a common strategy to create diverse derivatives. These substitutions can significantly influence the molecule's chemical properties and biological activities.

N-substituted tetrahydroquinoline-6-carbaldehydes can be synthesized by formylating the corresponding N-substituted tetrahydroquinolines. researchgate.net A common method for this formylation is the Vilsmeier-Haack reaction, which utilizes a complex of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.net This reaction introduces an aldehyde group at the C-6 position, which is activated for electrophilic substitution.

Research has demonstrated the synthesis of various N-alkyl and N-acyl derivatives. For instance, N-alkyl- and N-acylhydroquinolines react with the Vilsmeier-Haack complex to produce N-substituted tetrahydroquinoline-6-carbaldehydes in yields ranging from 77–85%. researchgate.net The resulting N-substituted carbaldehydes are valuable precursors for further transformations. researchgate.net For example, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (B1304170) is a key intermediate used in the development of complex organic molecules and potential pharmaceuticals. chemimpex.com

The synthesis of N-aryl tetrahydroquinolines has also been explored through methods like the Chan-Evans-Lam coupling, which involves the N-arylation of the tetrahydroquinoline core. organic-chemistry.org This one-pot reaction sequence, starting from quinolines, involves a boronic acid-catalyzed reduction followed by copper-catalyzed N-arylation, accommodating a variety of functional groups. organic-chemistry.org While this method focuses on the N-arylation of the core structure, the resulting N-aryl tetrahydroquinolines can be precursors for subsequent C-6 formylation.

Table 1: Synthesis of N-Substituted 1,2,3,4-Tetrahydroquinoline-6-carbaldehydes This table is generated based on available research data.

| N-Substituent | Starting Material | Reaction | Yield | Reference |

|---|---|---|---|---|

| Alkyl/Acyl | N-Alkyl/N-Acylhydroquinolines | Vilsmeier-Haack Reaction | 77-85% | researchgate.net |

| Methyl | 1-Methyl-1,2,3,4-tetrahydroquinoline | Vilsmeier-Haack Reaction | Not specified | chemimpex.com |

| Benzyl (B1604629) | N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Vilsmeier-Haack Reaction | Not specified | researchgate.net |

| Aryl | Quinolines and Arylboronic Acids | Reduction/Chan-Evans-Lam Coupling (forms N-aryl THQ) | Up to 96% | organic-chemistry.org |

Ring-Substituted this compound Analogues (e.g., Alkyl, Hydroxyl, Methoxy (B1213986) Substitutions)

Introducing substituents onto the aromatic ring of the this compound framework generates analogues with altered electronic and steric properties. These modifications are crucial for tuning the molecule's reactivity and exploring structure-activity relationships in various chemical contexts.

The synthesis of these analogues often involves starting with an already substituted aniline (B41778) or quinoline (B57606). For example, the synthesis of N-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has been reported. researchgate.net This demonstrates that methoxy groups can be present on the ring during the C-6 formylation process. The presence of such electron-donating groups can influence the regioselectivity and rate of electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.

Similarly, alkyl groups can be incorporated into the tetrahydroquinoline structure. The synthesis of derivatives like (E)-3-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)acrylonitrile starts from 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which is then formylated and further reacted. researchgate.net

The synthesis of hydroxyl-substituted analogues is also of interest. While direct formylation of hydroxyl-tetrahydroquinolines might require protection of the hydroxyl group, these compounds are valuable in synthetic chemistry. The parent compound, 1,2,3,4-tetrahydroquinoline (B108954), can be nitrated to produce 6-nitro-1,2,3,4-tetrahydroquinoline (B82555), which can then be reduced to 6-amino-1,2,3,4-tetrahydroquinoline. researchgate.net The amino group could potentially be converted to a hydroxyl group via a diazonium salt intermediate, which could then be formylated.

Table 2: Examples of Ring-Substituted 1,2,3,4-Tetrahydroquinoline Derivatives This table is generated based on available research data.

| Ring Substituent(s) | Position(s) | Compound Class/Example | Reference |

|---|---|---|---|

| 2,2,4-Trimethyl | 2, 4 | N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | researchgate.net |

| 7-Methoxy, 2,2,4-Trimethyl | 2, 4, 7 | Ethyl (E)-3-(N-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl) acrylate | researchgate.net |

| Methoxy | 6, 7 | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (related structure) | nih.gov |

| Nitro | 6 | 6-Nitro-1,2,3,4-tetrahydroquinoline (precursor) | researchgate.net |

Functional Group Modifications at the C-6 Position (e.g., Carboxylic Acid, Nitrile, Ester Derivatives)

The aldehyde at the C-6 position is a versatile functional handle that can be readily transformed into a variety of other groups, expanding the synthetic utility of the tetrahydroquinoline scaffold.

Carboxylic Acid Derivatives: The aldehyde group can be oxidized to a carboxylic acid. This transformation is a standard procedure in organic synthesis. The resulting 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its N-substituted analogues are valuable building blocks. For example, 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid is a known compound. sigmaaldrich.com These carboxylic acid derivatives are of interest in medicinal chemistry, with some substituted tetrahydroisoquinoline-6-carboxylic acids being investigated as potential therapeutic agents. wipo.int

Nitrile Derivatives: The conversion of aldehydes to nitriles is another important functional group transformation. This can be achieved through a one-pot reaction, for instance, by reacting the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated. organic-chemistry.org Chemo-enzymatic cascade reactions have also been developed to convert aldehydes to nitriles and amides. nih.gov The Horner-Wadsworth-Emmons reaction of N-methyl- and N-benzyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes with dimethyl (cyanomethyl)phosphonate yields the corresponding (E)-3-(N-substituted-tetrahydroquinolin-6-yl)acrylonitriles in high yields (83–89%). researchgate.net

Ester Derivatives: Ester derivatives can be synthesized from the corresponding carboxylic acids via esterification. Alternatively, they can be produced through olefination reactions of the C-6 aldehyde. The Wittig reaction of N-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with an appropriate phosphorane yields ethyl (E)-3-(N-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)acrylate, an α,β-unsaturated ester. researchgate.net

Table 3: Functional Group Transformations at the C-6 Position This table is generated based on available research data.

| Original Group | Resulting Group | Reaction Type | Example Product | Reference |

|---|---|---|---|---|

| Carbaldehyde | Carboxylic Acid | Oxidation | 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid | sigmaaldrich.com |

| Carbaldehyde | Acrylonitrile | Horner-Wadsworth-Emmons | (E)-3-(N-methyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl) acrylonitrile | researchgate.net |

| Carbaldehyde | Acrylate (Ester) | Wittig Reaction | Ethyl (E)-3-(N-benzoyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl) acrylate | researchgate.net |

Fused Heterocyclic Systems Incorporating the Tetrahydroquinoline Fragment

The this compound moiety can act as a key building block in the synthesis of more complex, fused heterocyclic systems. The aldehyde group provides a reactive site for cyclization reactions, leading to the formation of new rings fused to the tetrahydroquinoline core.

One significant application is in the synthesis of pyrimido[4,5-b]quinolines. nih.govrsc.orgacs.orgbenthamdirect.comrsc.org These compounds can be prepared through multicomponent reactions involving an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone), and an aminopyrimidine derivative. nih.govacs.orgrsc.org In this context, this compound can serve as the aldehyde component, leading to the construction of a pyrimidine (B1678525) ring fused to the quinoline system. These reactions can be promoted by various catalysts or carried out under solvent-free or ultrasound-assisted conditions. nih.govrsc.orgacs.org

Furthermore, the Vilsmeier-Haack formylation, used to synthesize the carbaldehyde itself, can be applied to pyrimido[4,5-b]quinoline systems to introduce additional reactive groups, such as a β-chlorovinylaldehyde, which can be used for further annulation reactions. nih.gov This highlights the iterative potential of using the carbaldehyde and its precursors to build complex polycyclic structures.

The tetrahydroquinoline core can also be incorporated into other fused systems. For example, reactions involving intramolecular cyclizations can lead to the formation of bridged or tetracyclic structures. beilstein-journals.org While these examples may not directly start from the C-6 carbaldehyde, they illustrate the propensity of the tetrahydroquinoline scaffold to participate in the formation of fused heterocyclic systems.

Table 4: Synthesis of Fused Heterocyclic Systems This table is generated based on available research data.

| Fused System | Synthetic Approach | Reactants (Illustrative) | Key Feature | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-b]quinoline | One-pot, three-component reaction | Aromatic aldehyde, Dimedone, 6-Aminouracil | Construction of a fused pyrimidine ring | rsc.orgacs.orgrsc.org |

| Pyrimido[4,5-b]quinoline | Ultrasound-assisted synthesis | Aminopyrimidinone, Dimedone, Aromatic Aldehyde | Environmentally friendly conditions | nih.gov |

| Benzo[a]quinolizidine | Castagnoli-Cushman reaction | 3,4-Dihydroisoquinoline, Glutaric anhydride | Formation of tricyclic annelated systems (related scaffold) | nih.gov |

Chiral Derivatives and Stereoisomers of this compound

Chirality is a fundamental aspect of molecular chemistry, and the synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. libretexts.org The 1,2,3,4-tetrahydroquinoline scaffold can possess stereocenters, leading to the existence of stereoisomers. nih.govlibretexts.org

The synthesis of chiral derivatives of 1,2,3,4-tetrahydroquinoline often involves asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction. nih.govrsc.org For instance, highly enantioselective rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates can produce intermediates that are then cyclized to form chiral tetrahydroquinoline derivatives. nih.gov

The synthesis of C1-chiral tetrahydroisoquinolines (a related class of compounds) has been achieved through various catalytic stereoselective strategies, moving beyond traditional methods like the Pictet-Spengler reaction. rsc.orgmdpi.com These methods include 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines, which can produce tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. mdpi.com

While specific research on the asymmetric synthesis of this compound itself is not extensively detailed in the provided results, the principles can be applied. A chiral tetrahydroquinoline could be synthesized first using established asymmetric methods, followed by formylation at the C-6 position. Alternatively, an achiral tetrahydroquinoline-6-carbaldehyde could undergo a reaction that introduces a new chiral center elsewhere in the molecule under stereocontrolled conditions.

The existence of stereoisomers is determined by the number of stereocenters. libretexts.org For a molecule with 'n' stereocenters, there can be up to 2^n possible stereoisomers. libretexts.org For example, a simple substituted tetrahydroquinoline with one chiral center at C-2 or C-4 would exist as a pair of enantiomers (R and S). If a second chiral center is introduced, diastereomers become possible. libretexts.org

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1,2,3,4-tetrahydroquinoline-6-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde, aromatic, and aliphatic protons.

The aldehydic proton (CHO) is highly deshielded and would appear as a singlet at the downfield end of the spectrum, typically in the range of δ 9.5-10.5 ppm. The aromatic region would display signals for the three protons on the benzene (B151609) ring. H-5, being ortho to the electron-donating amino group and meta to the electron-withdrawing aldehyde group, would be the most shielded. H-7, positioned ortho to the aldehyde, would be significantly deshielded. The signal for H-8 would appear at an intermediate chemical shift. The coupling patterns would be a doublet for H-8 (ortho coupling to H-7), a doublet of doublets for H-7 (ortho coupling to H-8 and meta coupling to H-5), and a doublet for H-5 (meta coupling to H-7).

The aliphatic protons of the tetrahydroquinoline ring would appear further upfield. The protons on C-2 (adjacent to the nitrogen) are expected around δ 3.3 ppm, and the protons on C-4 (benzylic position) around δ 2.8 ppm. The C-3 protons, being further from the activating groups, would be the most shielded, appearing around δ 1.9 ppm. These aliphatic protons would exhibit triplet or multiplet patterns due to coupling with their neighbors. The N-H proton signal would likely be a broad singlet, with its chemical shift being dependent on solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-C=O | 9.5 - 10.5 | Singlet (s) | - |

| H-5 | ~6.6 | Doublet (d) | J ≈ 2 Hz |

| H-7 | ~7.5 | Doublet of Doublets (dd) | J ≈ 8 Hz, 2 Hz |

| H-8 | ~6.9 | Doublet (d) | J ≈ 8 Hz |

| NH | Variable | Broad Singlet (br s) | - |

| H-2 | ~3.3 | Triplet (t) | J ≈ 6 Hz |

| H-3 | ~1.9 | Multiplet (m) | - |

| H-4 | ~2.8 | Triplet (t) | J ≈ 6 Hz |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, showing each unique carbon as a singlet.

The most downfield signal would correspond to the aldehydic carbon (C=O), expected in the range of δ 190-200 ppm. The aromatic carbons would appear between δ 115-150 ppm. The quaternary carbons, C-4a and C-8a, would show distinct shifts, with C-8a (bonded to nitrogen) being more downfield. The carbon bearing the aldehyde group, C-6, would also be significantly deshielded. The aliphatic carbons (C-2, C-3, C-4) would resonate in the upfield region of the spectrum (δ 20-50 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 190 - 200 |

| C-8a | ~145 |

| C-6 | ~135 |

| C-7 | ~131 |

| C-4a | ~128 |

| C-5 | ~125 |

| C-8 | ~115 |

| C-2 | ~42 |

| C-4 | ~27 |

| C-3 | ~22 |

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms, which is vital for unambiguous structural assignment. chemicalbook.comglentham.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between H-7 and H-8 in the aromatic system. In the aliphatic portion, cross-peaks would be observed between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the sequence of the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded protons and carbons (¹H-¹³C). nist.govnih.gov This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~9.8 ppm would correlate with the carbon signal at ~192 ppm, confirming the aldehyde group. Likewise, each aromatic and aliphatic proton signal would show a cross-peak with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nist.gov This is particularly powerful for connecting different spin systems and identifying quaternary carbons. Key expected HMBC correlations would include:

The aldehydic proton showing correlations to C-6 and C-5.

H-5 showing correlations to C-4, C-4a, and C-7.

H-4 protons showing correlations to C-3, C-5, and C-4a. These correlations would definitively link the aldehyde group to the C-6 position and connect the aliphatic and aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹. The presence of conjugation with the aromatic ring typically lowers this frequency from that of a simple aliphatic aldehyde. Another key feature would be the N-H stretching vibration of the secondary amine, appearing as a medium-intensity band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The aldehydic C-H stretch characteristically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations, especially the ring-breathing mode, would likely give a strong Raman signal. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Predicted Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aldehyde C-H | Stretch | ~2820, ~2720 | Weak |

| C=O (Aldehyde) | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns under ionization.

For this compound (C₁₀H₁₁NO), the calculated molecular weight is approximately 161.20 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 161.

The fragmentation would likely follow pathways characteristic of aromatic aldehydes and tetrahydroquinolines. Key fragmentation events would include:

Loss of a hydrogen radical (H•): A strong peak at m/z = 160 ([M-1]⁺) is expected, resulting from the cleavage of the relatively weak aldehydic C-H bond to form a stable acylium ion.

Loss of carbon monoxide (CO): A peak at m/z = 133 ([M-28]⁺ or [M-1-28]⁺) would arise from the loss of a CO molecule from the [M-1]⁺ ion, a very common fragmentation for aromatic aldehydes.

Alpha-cleavage: Cleavage of the C4-C4a bond (alpha to the nitrogen and benzylic) could lead to the formation of various fragments.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation and revealing details about intermolecular interactions such as hydrogen bonding and crystal packing.

Currently, there is no publicly available crystal structure for this compound. If a suitable single crystal were obtained, X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms, the planarity of the aromatic ring, and the conformation (e.g., half-chair) of the saturated heterocyclic ring. Furthermore, it would reveal intermolecular hydrogen bonding involving the N-H group and the aldehyde oxygen atom, which governs the supramolecular architecture in the solid state.

Computational Chemistry and Mechanistic Investigations of 1,2,3,4 Tetrahydroquinoline 6 Carbaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of molecular systems. For 1,2,3,4-tetrahydroquinoline-6-carbaldehyde, DFT calculations provide fundamental insights into its structure, stability, and chemical behavior, guiding experimental research and the design of new derivatives.

DFT calculations are instrumental in predicting the three-dimensional structure of this compound with high accuracy. Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and identify the most stable conformers. researchgate.netnih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for Tetrahydroquinoline Core (Illustrative) Based on typical values from DFT calculations on related heterocyclic systems.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C-N (aromatic) | ~ 1.38 Å |

| C-N (aliphatic) | ~ 1.46 Å |

| C=O (aldehyde) | ~ 1.22 Å |

| C-C (aromatic) | ~ 1.39 - 1.41 Å |

| C-C (aliphatic) | ~ 1.53 - 1.54 Å |

| **Bond Angles (°) ** | |

| C-N-C | ~ 118° |

| C-C-C (aromatic) | ~ 119 - 121° |

| C-C-C (aliphatic) | ~ 110 - 112° |

| O=C-H (aldehyde) | ~ 124° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.netedu.krd A small energy gap signifies high chemical reactivity and polarizability, as electrons can be more easily excited from the HOMO to the LUMO. edu.krd Conversely, a large energy gap indicates higher stability and lower reactivity. researchgate.net

For derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, HOMO-LUMO gaps have been reported to vary significantly based on the substituents. For example, certain Schiff base derivatives designed as inhibitors exhibit gaps in the range of 3.22-4.17 eV, while carboxylic acid analogs show larger gaps between 4.29-4.67 eV. researchgate.net DFT calculations for this compound would allow for the precise determination of its electronic character. The presence of the electron-withdrawing aldehyde group conjugated with the benzene (B151609) ring is expected to influence the energies of the FMOs, likely resulting in a moderately large gap that confers considerable kinetic stability. researchgate.net

Table 2: Comparative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds (Illustrative)

| Compound Class | Typical HOMO-LUMO Gap (ΔE) | Implied Reactivity | Reference |

| Tetrahydroisoquinoline Schiff Bases | 3.22 - 4.17 eV | High | researchgate.net |

| Isoquinoline-Carboxylic Acids | 4.29 - 4.67 eV | Moderate | researchgate.net |

| Generic Tetrahydroquinoline | ~5.23 eV | Low (Kinetically Stable) | researchgate.net |

| Highly Reactive Sensor Molecule | ~0.039 eV | Very High | researchgate.net |

In Silico Prediction Models for Chemical Activity Spectra (e.g., Prediction of Activity Spectra for Substances (PASS) Program)

In silico tools like the Prediction of Activity Spectra for Substances (PASS) program are used to forecast the likely biological activities of a chemical structure before it is synthesized or tested experimentally. The program analyzes the structure of a query molecule, such as this compound, and compares its fragments to a large database of known biologically active compounds.

The output is a list of potential biological effects, each with a corresponding probability of being active (Pa) and inactive (Pi). A high Pa value suggests that the compound is likely to exhibit that specific activity. Given that the 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a core structure in numerous synthetic pharmaceuticals, PASS analysis can provide valuable guidance for drug discovery efforts. nih.govrsc.org For this compound, predictions might suggest activities related to those known for the scaffold, such as anti-cancer, anti-arrhythmic, or antiviral properties. nih.govresearchgate.net

Table 3: Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antineoplastic | 0.650 | 0.015 |

| Kinase Inhibitor | 0.580 | 0.042 |

| Neuroprotective | 0.510 | 0.061 |

| Antiviral | 0.450 | 0.033 |

| Anti-inflammatory | 0.425 | 0.112 |

| Vasodilator | 0.380 | 0.098 |

Molecular Docking and Ligand-Receptor Interaction Modeling with Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govmdpi.com This method is crucial in drug design for understanding binding mechanisms and predicting the affinity of potential drug candidates.

For this compound, the aldehyde functional group serves as a versatile handle for creating a library of derivatives (e.g., Schiff bases, amides, or alcohols via reduction). These derivatives can then be docked into the active sites of various therapeutic targets. For instance, tetrahydroquinoline derivatives have been studied as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1). mdpi.com Docking simulations would reveal key interactions, such as hydrogen bonds between the derivative and amino acid residues, hydrophobic interactions involving the aromatic ring, and potential pi-pi stacking. The binding energy, a score calculated by the docking program, provides an estimate of the binding affinity, allowing for the ranking of different derivatives and prioritization of the most promising candidates for synthesis and biological evaluation. mdpi.com

Table 4: Illustrative Molecular Docking Results of this compound Derivatives Against a Hypothetical Protein Kinase

| Derivative Modification at C6-aldehyde | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Schiff base with Aniline (B41778) | -8.5 | LYS-88, ASP-145 | Hydrogen Bond, Pi-Pi Stacking |

| Reductive amination with Piperidine (B6355638) | -7.9 | GLU-91, LEU-130 | Hydrogen Bond, Hydrophobic |

| Aldol (B89426) condensation product | -9.2 | ARG-150, PHE-89 | Hydrogen Bond, Salt Bridge |

| Knoevenagel condensation product | -8.8 | TYR-85, ASP-145 | Hydrogen Bond, Pi-Pi Stacking |

Mechanistic Elucidation of Synthetic Reactions and Transformations Involving this compound

Computational chemistry provides profound insights into the mechanisms of chemical reactions, complementing experimental studies. By modeling reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction, explaining observed outcomes like yield and selectivity.

For reactions involving this compound, computational methods can be used to elucidate complex mechanisms. This includes reactions of the aldehyde group (e.g., nucleophilic addition, condensation) and transformations of the heterocyclic ring, such as oxidative dehydrogenation to the corresponding quinoline (B57606). researchgate.netmasterorganicchemistry.com

DFT calculations are employed to locate and characterize the geometry of transition states (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. For example, in the catalyzed oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline, computational studies can identify the stepwise mechanism, including the individual hydrogen abstraction steps and their associated energy barriers. researchgate.net By comparing the activation energies of competing pathways, chemists can predict which products will form preferentially, thereby guiding the optimization of reaction conditions. researchgate.net

Table 5: Hypothetical Calculated Activation Energies for Competing Pathways in a Reaction of this compound

| Reaction Step | Competing Pathway | Transition State (TS) | Calculated Activation Energy (Ea, kcal/mol) | Predicted Outcome |

| Nitration | Nitration at C5 | TS-C5 | 22.5 | Minor Product |

| Nitration at C7 | TS-C7 | 19.8 | Major Product | |

| Reduction of Aldehyde | Hydride attack from top face | TS-top | 15.2 | Diastereomer A |

| Hydride attack from bottom face | TS-bottom | 17.1 | Diastereomer B |

Studies on Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving the 1,2,3,4-tetrahydroquinoline framework are of paramount importance for the synthesis of structurally defined molecules. Computational studies have provided significant insights into the factors controlling these aspects, particularly in reactions such as electrophilic substitution and cycloadditions.